Cas no 29342-44-7 (2-Chloro-2,5-dimethylhexane)

2-Chloro-2,5-dimethylhexane 化学的及び物理的性質
名前と識別子
-
- Hexane,2-chloro-2,5-dimethyl-
- 2-CHLORO-2,5-DIMETHYLHEXANE
- 2,5-Dimethyl-2-chlorohexane
- 2-Chlor-2,5-dimethylhexan
- 2-chloro-2,5-dimethyl-hexane
- Hexane,2-chloro-2,5-dimethyl
- Hexane, 2-chloro-2,5-dimethyl-
- SCHEMBL2789369
- SVRDRJZPEYTXKX-UHFFFAOYSA-N
- AKOS025295068
- 29342-44-7
- D89422
- DTXSID60183580
- FT-0691604
- MFCD00060775
- DTXCID00106071
- 2-Chloro-2,5-dimethylhexane
-
- MDL: MFCD00060775
- インチ: InChI=1S/C8H17Cl/c1-7(2)5-6-8(3,4)9/h7H,5-6H2,1-4H3
- InChIKey: SVRDRJZPEYTXKX-UHFFFAOYSA-N
- SMILES: CC(C)CCC(C)(C)Cl
計算された属性
- 精确分子量: 148.10200
- 同位素质量: 148.1018782g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 0
- 重原子数量: 9
- 回転可能化学結合数: 3
- 複雑さ: 74.6
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- Surface Charge: 0
- XLogP3: 3.5
- 互变异构体数量: 何もない
- トポロジー分子極性表面積: 0Ų
じっけんとくせい
- Color/Form: 未確定
- 密度みつど: 0.86
- ゆうかいてん: -41.9°C (estimate)
- Boiling Point: 98°C/150mmHg(lit.)
- フラッシュポイント: 52 °C
- Refractive Index: 1.4220-1.4260
- PSA: 0.00000
- LogP: 3.44000
- Solubility: 未確定
2-Chloro-2,5-dimethylhexane Security Information
-
Symbol:
- Prompt:に警告
- 危害声明: H226
- Warning Statement: P210-P233-P240-P241+P242+P243-P280-P303+P361+P353-P370+P378-P403+P235-P501
- 危険物輸送番号:1993
- HazardClass:3
- 包装グループ:III
2-Chloro-2,5-dimethylhexane 税関データ
- 税関コード:2903199000
- 税関データ:
中国税関コード:
2903199000概要:
29031990000他の無環炭化水素の飽和塩素化誘導体。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
29031990000無環炭化水素の他の飽和塩素化誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%
2-Chloro-2,5-dimethylhexane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | C585225-500mg |
2-Chloro-2,5-dimethylhexane |
29342-44-7 | 500mg |
$ 95.00 | 2022-06-06 | ||
TRC | C585225-1g |
2-Chloro-2,5-dimethylhexane |
29342-44-7 | 1g |
$ 135.00 | 2022-06-06 | ||
A2B Chem LLC | AB37298-10g |
2-Chloro-2,5-dimethylhexane |
29342-44-7 | 98% | 10g |
$209.00 | 2024-04-20 | |
Ambeed | A143622-10g |
2-Chloro-2,5-dimethylhexane |
29342-44-7 | 98% | 10g |
$142.0 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1403997-10g |
2-Chloro-2,5-dimethylhexane |
29342-44-7 | 98% | 10g |
¥1428.00 | 2024-08-03 | |
TRC | C585225-100mg |
2-Chloro-2,5-dimethylhexane |
29342-44-7 | 100mg |
$ 50.00 | 2022-06-06 | ||
abcr | AB139570-10 ml |
2-Chloro-2,5-dimethylhexane, 98%; . |
29342-44-7 | 98% | 10 ml |
€199.70 | 2024-04-17 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C153664-10ML |
2-Chloro-2,5-dimethylhexane |
29342-44-7 | >98.0%(GC) | 10ml |
¥674.90 | 2023-09-03 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C153664-1ml |
2-Chloro-2,5-dimethylhexane |
29342-44-7 | >98.0%(GC) | 1ml |
¥246.90 | 2023-09-03 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | C1533-10ML |
2-Chloro-2,5-dimethylhexane |
29342-44-7 | >98.0%(GC) | 10ml |
¥490.00 | 2024-04-16 |
2-Chloro-2,5-dimethylhexane 関連文献
-
Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
2-Chloro-2,5-dimethylhexaneに関する追加情報
Professional Introduction to 2-Chloro-2,5-dimethylhexane (CAS No. 29342-44-7)
2-Chloro-2,5-dimethylhexane, with the chemical formula C₈H₁₇Cl, is a significant compound in the realm of organic chemistry and pharmaceutical research. This aliphatic halide exhibits a unique structural configuration that makes it a valuable intermediate in the synthesis of various bioactive molecules. The presence of two methyl groups at the 2nd and 5th carbon positions, combined with a chlorine substituent, imparts distinct reactivity patterns that are highly useful in medicinal chemistry and material science applications.
The compound's molecular structure allows for versatile functionalization, making it a cornerstone in the development of novel pharmaceuticals. Researchers have leveraged its reactivity to explore pathways for creating complex heterocyclic compounds, which are prevalent in many modern drugs. The chloro-substituted backbone facilitates nucleophilic substitution reactions, enabling the introduction of diverse functional groups that can modulate biological activity.
In recent years, advancements in synthetic methodologies have highlighted the utility of 2-Chloro-2,5-dimethylhexane in constructing pharmacophores for treating neurological disorders. Studies have demonstrated its role as a precursor in the synthesis of analogs targeting GABA receptors, which are crucial for anxiety and seizure management. The compound's ability to undergo regioselective transformations has been particularly noteworthy, allowing chemists to fine-tune molecular architecture with precision.
The pharmaceutical industry has also explored derivatives of 2-Chloro-2,5-dimethylhexane for their potential antimicrobial properties. Researchers have reported promising results in synthesizing novel antibiotics by incorporating chlorine atoms into bacterial cell wall-interacting molecules. This approach has gained traction due to the increasing threat of antibiotic-resistant pathogens, underscoring the importance of innovative chemical scaffolds.
Beyond medicine, 2-Chloro-2,5-dimethylhexane finds applications in polymer chemistry and agrochemical formulations. Its stability under various reaction conditions makes it an ideal candidate for producing specialty polymers with enhanced durability. Additionally, modifications to its structure have led to the development of more effective herbicides and fungicides, contributing to sustainable agricultural practices.
The compound's synthesis typically involves chlorination reactions on isopentane or related alkanes under controlled conditions. Recent innovations in catalytic systems have improved yields and reduced byproduct formation, aligning with green chemistry principles. These advancements underscore the ongoing evolution of synthetic techniques that prioritize efficiency and environmental responsibility.
Industrial-scale production of 2-Chloro-2,5-dimethylhexane requires stringent quality control measures to ensure consistency in purity and reactivity. Analytical methods such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are routinely employed to verify product integrity. Such rigorous standards are essential for maintaining reliability across multiple applications.
The future prospects for 2-Chloro-2,5-dimethylhexane are promising, with ongoing research focusing on expanding its utility in drug discovery and material science. Collaborative efforts between academia and industry are expected to yield breakthroughs in designing next-generation therapeutics targeting complex diseases like cancer and neurodegenerative disorders. The compound's versatility ensures its continued relevance in cutting-edge chemical research.
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